molecular formula C19H18ClN3O2 B5775467 2-(4-chlorophenyl)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

2-(4-chlorophenyl)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

Cat. No.: B5775467
M. Wt: 355.8 g/mol
InChI Key: IHQFRGAJYNHLMC-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide, also known as CPOA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

2-(4-chlorophenyl)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. It has been shown to exhibit significant anticancer activity by inducing apoptosis in cancer cells. This compound also has the potential to regulate blood glucose levels in diabetes patients by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). Additionally, this compound has been found to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide involves the inhibition of various enzymes and receptors in the body. It has been shown to inhibit DPP-4, which is involved in the regulation of blood glucose levels. This compound also inhibits the enzyme topoisomerase II, which is involved in DNA replication and repair. Furthermore, this compound has been found to bind to the adenosine receptor, which is involved in various physiological processes.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in the body. It has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death. This compound also inhibits the migration and invasion of cancer cells by regulating the expression of various genes. Additionally, this compound has been found to regulate blood glucose levels by inhibiting DPP-4, which is involved in the degradation of incretin hormones. Furthermore, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-chlorophenyl)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide in lab experiments is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. Additionally, this compound has been found to exhibit low toxicity in normal cells, which is a desirable property for a potential therapeutic agent. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 2-(4-chlorophenyl)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide. One possible direction is the development of new cancer therapies based on this compound. Another direction is the investigation of the potential neuroprotective effects of this compound in various neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in other diseases.

Synthesis Methods

The synthesis of 2-(4-chlorophenyl)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide involves the reaction of 4-chlorobenzaldehyde with ethylamine, followed by the condensation of the resulting product with 3-phenyl-1,2,4-oxadiazol-5-ylmethyl chloride. The final product is obtained through the addition of acetic anhydride and triethylamine to the reaction mixture.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2/c1-2-23(18(24)12-14-8-10-16(20)11-9-14)13-17-21-19(22-25-17)15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHQFRGAJYNHLMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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